molecular formula C19H17NO2 B11320677 N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11320677
M. Wt: 291.3 g/mol
InChI Key: YDLUYZKQOVOMHF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxepine ring fused with a carboxamide group and a 2,6-dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution with 2,6-Dimethylphenyl Group: The final step involves the substitution of the benzoxepine ring with the 2,6-dimethylphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Lidocaine: Both compounds share a similar structural motif, but this compound has a benzoxepine ring, which may confer different pharmacological properties.

    Procainamide: While procainamide is primarily used as an antiarrhythmic agent, this compound may have broader applications in medicine and industry.

    Tocainide: Similar to lidocaine, tocainide is an antiarrhythmic agent, but the presence of the benzoxepine ring in this compound may result in distinct biological activities.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO2/c1-13-6-5-7-14(2)18(13)20-19(21)16-10-11-22-17-9-4-3-8-15(17)12-16/h3-12H,1-2H3,(H,20,21)

InChI Key

YDLUYZKQOVOMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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